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Compound of Interest

Compound Name: Isopropyl! 5,6-diaminonicotinate

Cat. No.: B3265288

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Isopropyl 5,6-
diaminonicotinate, a heterocyclic compound of interest in medicinal chemistry and materials
science. The following sections detail predicted Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data, as well as expected Mass Spectrometry (MS) results. This
information is crucial for the structural confirmation and purity assessment of this molecule.

Chemical Structure and Properties

e IUPAC Name: propan-2-yl 5,6-diaminopyridine-3-carboxylate[1]
e CAS Number: 403668-98-4[2][3]
e Molecular Formula: CoH13N302[1][3]

e Molecular Weight: 195.22 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of a molecule. Predicted *H and 3C NMR data for Isopropyl 5,6-diaminonicotinate
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are presented below. These predictions are based on analogous compounds and may vary
depending on the solvent and experimental conditions.[2]

1H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their
neighboring environments.

Proton Assignment Pre.zdicted Chemical Multiplicity COL-Jpling Constant
Shift (ppm) (J) in Hz

H-2 (Pyridine) ~8.0-8.2 S

H-4 (Pyridine) ~7.0-7.2 S

-NH:z (C-6) ~5.0-6.0 brs

-NH: (C-5) ~45-5.5 brs

-CH- (Isopropyl) ~4.9-5.1 sept ~6.3

-CHs (Isopropyl) ~1.2-1.4 d ~6.3

Predicted values based on data from analogous compounds. Actual values may vary.[2]
13C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
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Carbon Assignment

Predicted Chemical Shift (ppm)

C=0 (Ester) ~165-170
C-6 (Pyridine) ~150-155
C-2 (Pyridine) ~145-150
C-4 (Pyridine) ~135-140
C-5 (Pyridine) ~120-125
C-3 (Pyridine) ~110-115
-CH- (Isopropyl) ~65-70

-CHs (Isopropyl) ~20-25

Predicted values based on data from analogous compounds. Actual values may vary.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic absorption bands for Isopropyl 5,6-diaminonicotinate are listed below.

Functional Group

Vibrational Mode

Expected Absorption Range

(cm~)
N-H (Amino) Symmetric & Asymmetric 33003500
Stretching
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-3000
C=0 (Ester) Stretching 1700-1725
C=C, C=N (Pyridine Ring) Stretching 1550-1650
C-N Stretching 1250-1350
C-O Stretching 1000-1300
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The presence of two amino groups at positions 5 and 6 on the pyridine ring are expected to
show characteristic N-H stretching vibrations.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

o Expected Molecular lon [M]*: m/z = 195.10
o Expected [M+H]* (for ESI/CI): m/z = 196.11

Common fragmentation patterns would likely involve the loss of the isopropyl group, the ester
functionality, and potentially rearrangements involving the amino groups.

Experimental Protocols

While specific experimental data for Isopropyl 5,6-diaminonicotinate is not widely published,
the following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (*H and 13C)

o Sample Preparation: Dissolve approximately 5-10 mg of Isopropyl 5,6-diaminonicotinate in
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or Methanol-d4) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum at room temperature.

o Use a standard pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alonger acquisition time and a higher number of scans will be necessary due to the lower
natural abundance of 3C.

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Calibrate the chemical shift scale using the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:
o Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and
press into a thin pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample holder (or pure KBr pellet).
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).
o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).
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 Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Chemical lonization (CI).

e Acquisition:
o Infuse the sample solution into the ion source.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For structural elucidation, tandem MS (MS/MS) can be performed to analyze the
fragmentation patterns of the molecular ion.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of Isopropyl 5,6-diaminonicotinate.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of Isopropyl 5,6-
diaminonicotinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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